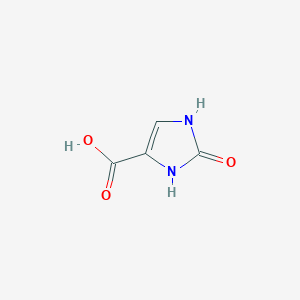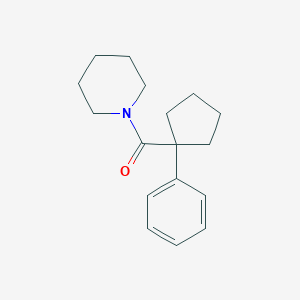
Piperidine, 1-((1-phenylcyclopentyl)carbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-((1-phenylcyclopentyl)carbonyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a cyclic amine that contains a five-membered ring with one nitrogen atom and has various uses in the pharmaceutical industry. In
Mecanismo De Acción
The mechanism of action of piperidine, 1-((1-phenylcyclopentyl)carbonyl)- is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. It has also been shown to modulate the activity of neurotransmitters and protect neurons from damage.
Efectos Bioquímicos Y Fisiológicos
Piperidine, 1-((1-phenylcyclopentyl)carbonyl)- has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in inflammation. It also inhibits the growth of tumor cells and induces apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid, a protein that is associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using piperidine, 1-((1-phenylcyclopentyl)carbonyl)- in lab experiments is its potential to be developed into a new drug for the treatment of various diseases. Its anti-inflammatory, anti-tumor, and neuroprotective activities make it a promising candidate for drug development. However, one of the limitations of using piperidine, 1-((1-phenylcyclopentyl)carbonyl)- in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Direcciones Futuras
There are several future directions for research on piperidine, 1-((1-phenylcyclopentyl)carbonyl)-. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research can be conducted to optimize the synthesis method of piperidine, 1-((1-phenylcyclopentyl)carbonyl)- and develop new derivatives with improved properties. Finally, further studies are needed to determine the safety and efficacy of this compound in animal and human trials.
Conclusion
Piperidine, 1-((1-phenylcyclopentyl)carbonyl)- is a chemical compound that has potential applications in the field of medicine. Its anti-inflammatory, anti-tumor, and neuroprotective activities make it a promising candidate for drug development. While there are still limitations and unknowns about the compound, further research can help to better understand its mechanism of action and potential uses, leading to the development of new drugs and therapies.
Métodos De Síntesis
The synthesis of piperidine, 1-((1-phenylcyclopentyl)carbonyl)- can be achieved through several methods, including the reaction of 1-phenylcyclopentene with phthalimide, followed by the reduction of the resulting N-phthalimido-1-phenylcyclopentane with sodium borohydride. Another method involves the reaction of 1-phenylcyclopentene with phosgene to form 1-phenylcyclopentyl chloroformate, which is then treated with piperidine to yield piperidine, 1-((1-phenylcyclopentyl)carbonyl)-.
Aplicaciones Científicas De Investigación
Piperidine, 1-((1-phenylcyclopentyl)carbonyl)- has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new drugs. Studies have also shown that piperidine, 1-((1-phenylcyclopentyl)carbonyl)- has neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
102207-07-8 |
|---|---|
Nombre del producto |
Piperidine, 1-((1-phenylcyclopentyl)carbonyl)- |
Fórmula molecular |
C17H23NO |
Peso molecular |
257.37 g/mol |
Nombre IUPAC |
(1-phenylcyclopentyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C17H23NO/c19-16(18-13-7-2-8-14-18)17(11-5-6-12-17)15-9-3-1-4-10-15/h1,3-4,9-10H,2,5-8,11-14H2 |
Clave InChI |
HQFHUOULUZHWII-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2(CCCC2)C3=CC=CC=C3 |
SMILES canónico |
C1CCN(CC1)C(=O)C2(CCCC2)C3=CC=CC=C3 |
Otros números CAS |
102207-07-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




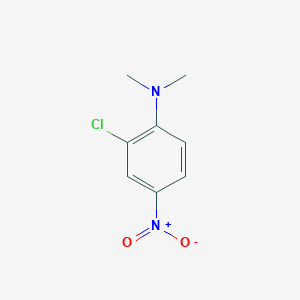
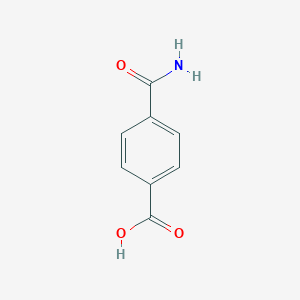
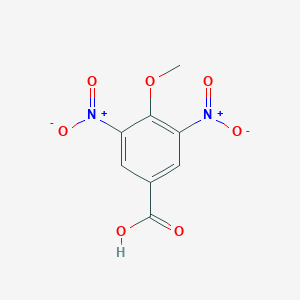
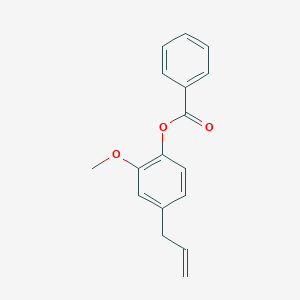
![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)
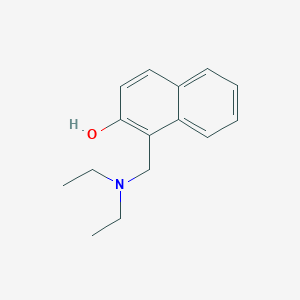
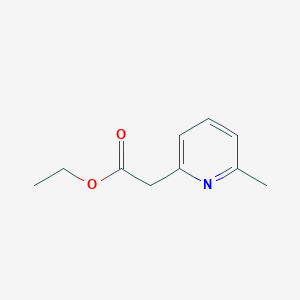
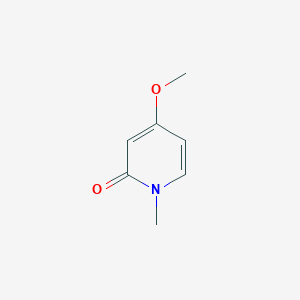
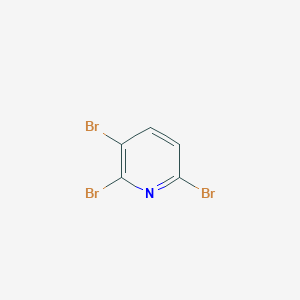
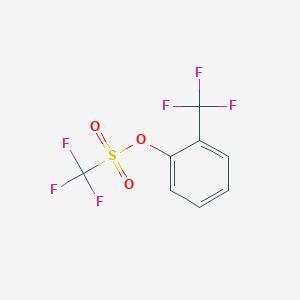
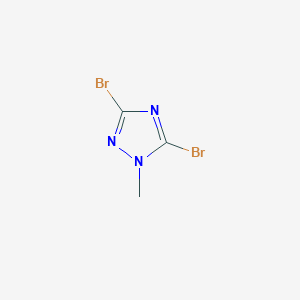
![6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B181230.png)
